molecular formula C10H10BrF B13220472 1-Bromo-2-cyclobutyl-3-fluorobenzene

1-Bromo-2-cyclobutyl-3-fluorobenzene

Cat. No.: B13220472
M. Wt: 229.09 g/mol
InChI Key: GXLZORAYXDWHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-cyclobutyl-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the first position, a cyclobutyl group at the second position, and a fluorine atom at the third position

Preparation Methods

The synthesis of 1-Bromo-2-cyclobutyl-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutyl-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

For industrial production, the process may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

1-Bromo-2-cyclobutyl-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base like potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-cyclobutyl-3-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated aromatic structure is often found in compounds with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into its potential therapeutic applications includes the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-cyclobutyl-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The cyclobutyl and fluorine substituents influence the compound’s reactivity and stability, affecting the overall reaction mechanism.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

1-Bromo-2-cyclobutyl-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

    1-Bromo-2-fluorobenzene: Lacks the cyclobutyl group, resulting in different reactivity and applications.

    1-Bromo-3-fluorobenzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

    2-Bromo-3-fluorotoluene: Contains a methyl group instead of a cyclobutyl group, affecting its physical and chemical properties.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

1-bromo-2-cyclobutyl-3-fluorobenzene

InChI

InChI=1S/C10H10BrF/c11-8-5-2-6-9(12)10(8)7-3-1-4-7/h2,5-7H,1,3-4H2

InChI Key

GXLZORAYXDWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.